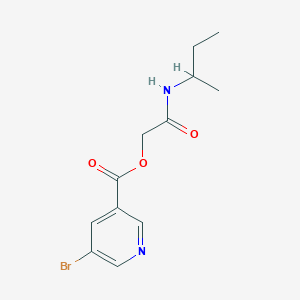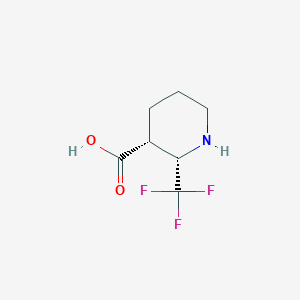![molecular formula C20H19Cl2N5O2 B2480296 2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878720-53-7](/img/no-structure.png)
2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H19Cl2N5O2 and its molecular weight is 432.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, involves metallic derivatives of imidazole and phosphorus halides. These compounds have been explored for their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities (Abdurakhmanova et al., 2018).
Biological and Pharmacological Properties
- Imidazole is known for its role in manufacturing anti-fungal drugs and pesticides. Its derivatives exhibit antimicrobial resistance, suggesting the potential for synthesizing new compounds to inhibit the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
- Hydantoin derivatives, which share structural similarities with the compound , display a variety of biological and pharmacological activities, underlining their significance in therapeutic and agrochemical applications (Shaikh et al., 2023).
Potential Therapeutic Uses
- Imidazole derivatives have been reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing for new antitumor drugs (Iradyan et al., 2009).
- A review on the applications of imiquimod, an imidazoquinolinamine, highlights its potential as a topical agent to treat various cutaneous diseases, indicating the broad therapeutic potential of imidazole analogues (Syed, 2001).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2,6-diaminopurine with 3,4-dichlorobenzaldehyde followed by alkylation with isobutyraldehyde and subsequent cyclization with acetic anhydride. The resulting product is then subjected to a series of reactions involving chlorination, deprotection, and alkylation to yield the final compound.", "Starting Materials": [ "2,6-diaminopurine", "3,4-dichlorobenzaldehyde", "isobutyraldehyde", "acetic anhydride", "sodium hydroxide", "thionyl chloride", "methyl iodide", "potassium carbonate", "triethylamine" ], "Reaction": [ "Condensation of 2,6-diaminopurine with 3,4-dichlorobenzaldehyde in the presence of sodium hydroxide to yield 2-[(3,4-dichlorophenyl)methyl]-6-amino-9H-purine", "Alkylation of 2-[(3,4-dichlorophenyl)methyl]-6-amino-9H-purine with isobutyraldehyde in the presence of thionyl chloride and triethylamine to yield 2-[(3,4-dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enyl-9H-purine", "Cyclization of 2-[(3,4-dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enyl-9H-purine with acetic anhydride in the presence of potassium carbonate to yield 2-[(3,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione", "Chlorination of 2-[(3,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione with thionyl chloride to yield 2-[(3,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enyl-1H-purine-2,6(3H,9H)-dione", "Deprotection of 2-[(3,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enyl-1H-purine-2,6(3H,9H)-dione with sodium hydroxide to yield 2-[(3,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enyl-1H-purine-2,6-dione", "Alkylation of 2-[(3,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enyl-1H-purine-2,6-dione with methyl iodide in the presence of potassium carbonate to yield 2-[(3,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione" ] } | |
CAS No. |
878720-53-7 |
Molecular Formula |
C20H19Cl2N5O2 |
Molecular Weight |
432.31 |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H19Cl2N5O2/c1-5-8-25-11(2)12(3)27-16-17(23-19(25)27)24(4)20(29)26(18(16)28)10-13-6-7-14(21)15(22)9-13/h5-7,9H,1,8,10H2,2-4H3 |
InChI Key |
PIISENPQVNRDDP-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)



![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)
